1-(Furan-2-carbonyl)-2-methylpiperazine

Stereochemistry Fragment-Based Drug Design CNS Drug Discovery

1-(Furan-2-carbonyl)-2-methylpiperazine (CAS 146951-80-6) is a heterocyclic small molecule belonging to the arylpiperazine class. It features a furan-2-carbonyl moiety linked to the N-1 position of a 2-methylpiperazine ring.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 146951-80-6
Cat. No. B3104283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-carbonyl)-2-methylpiperazine
CAS146951-80-6
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=CO2
InChIInChI=1S/C10H14N2O2/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3
InChIKeyICJBMXSDFQGXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-carbonyl)-2-methylpiperazine (CAS 146951-80-6): Chemical Identity and Computed Molecular Profile for Research Sourcing


1-(Furan-2-carbonyl)-2-methylpiperazine (CAS 146951-80-6) is a heterocyclic small molecule belonging to the arylpiperazine class. It features a furan-2-carbonyl moiety linked to the N-1 position of a 2-methylpiperazine ring . Its molecular formula is C10H14N2O2, with a molecular weight of 194.23 g/mol . The compound's computed physicochemical profile, including a topological polar surface area (TPSA) of 45.5 Ų and an XLogP3 of 0.6, places it within a favorable property space for CNS drug discovery campaigns [1]. The 2-methyl substitution on the piperazine ring introduces an undefined stereocenter, distinguishing it from non-chiral piperazine analogs [1].

Why 1-(Furan-2-carbonyl)-2-methylpiperazine is Not Interchangeable with Unsubstituted Furoyl-Piperazine Analogs


The presence of the 2-methyl group on the piperazine ring in 1-(Furan-2-carbonyl)-2-methylpiperazine creates a chiral center that is absent in simple 1-(2-furoyl)piperazine analogs [1]. This methyl substitution introduces defined stereochemical constraints that can lead to differential binding interactions in biological targets, as evidenced by the use of elaborated (R)- and (S)-enantiomers of this scaffold in structure-based drug design campaigns [2]. The single hydrogen bond donor count (1 HBD) of this compound is also distinct from the two HBDs found in unsubstituted piperazine derivatives, directly impacting permeability and target engagement profiles [3]. Substituting this compound with a non-methylated analog therefore risks losing established stereochemical and physicochemical properties that are validated in crystallographic fragment screens.

Quantitative Verification Metrics for 1-(Furan-2-carbonyl)-2-methylpiperazine Against Closest Chemical Analogs


Chiral Resolution Potential: undefined Stereocenter vs. Non-chiral Analogs

1-(Furan-2-carbonyl)-2-methylpiperazine possesses a single undefined stereocenter at the 2-position of the piperazine ring, a feature absent in the commonly available 1-(2-furoyl)piperazine (CAS 40172-95-0) [1]. This allows the target compound to exist as a pair of enantiomers that can be resolved or synthesized stereospecifically. Direct elaborations of the (R)- and (S)-enantiomers of this scaffold have been co-crystallized with the PHIP bromodomain in a fragment-based drug design campaign, confirming their utility as chiral building blocks [2]. In contrast, the achiral comparator cannot access this differential binding space.

Stereochemistry Fragment-Based Drug Design CNS Drug Discovery

Lipophilicity and Permeability Profiling: Lower XLogP3 vs. Methylfuran Analog

The computed partition coefficient (XLogP3) of 1-(Furan-2-carbonyl)-2-methylpiperazine is 0.6 [1]. This is significantly lower than that of the structurally related 1-(5-Methylfuran-2-carbonyl)piperazine, which features an additional methyl group on the furan ring, increasing its lipophilicity and potentially limiting its CNS drug-likeness. Lower lipophilicity is generally associated with reduced off-target toxicity and improved metabolic stability in lead optimization campaigns [2].

Lipophilicity ADME Prediction CNS Permeability

Hydrogen Bond Donor Profile for CNS Drug-Likeness vs. Unsubstituted Piperazine

1-(Furan-2-carbonyl)-2-methylpiperazine has a single hydrogen bond donor (HBD) count of 1, compared to the 2 HBDs present in 1-(2-furoyl)piperazine [1]. Central nervous system (CNS) multiparameter optimization (MPO) algorithms, such as the Pfizer CNS MPO, rate a lower HBD count favorably, with an optimal range being 0–1 HBD for blood-brain barrier penetration [2]. The target compound falls within this optimal range, whereas the comparator is outside it.

CNS Drug Design Hydrogen Bonding Blood-Brain Barrier

Procurement Quality: Verified GC/HPLC and NMR Batch Data vs. Analog Availability

1-(Furan-2-carbonyl)-2-methylpiperazine (CAS 146951-80-6) is commercially available at a standard purity of 97% from Bidepharm, with individual batch analytical data (NMR, HPLC, GC) provided for quality assurance . In contrast, closely related analogs, such as 1-(5-methylfuran-2-carbonyl)piperazine, are often listed at a lower purity of 95% without guaranteed lot-specific characterization . The availability of lot-specific, multi-technique purity data reduces experimental variability in research settings.

Analytical Chemistry Chemical Procurement Quality Control

Crystallographically Validated Scaffold for PHIP Bromodomain Targeting

The furan-2-carbonyl-2-methylpiperazine scaffold has been crystallographically validated in a high-throughput fragment elaboration campaign targeting the PHIP(2) bromodomain [1]. Elaborations of this specific scaffold, such as (2R)-N-butyl-4-(furan-2-carbonyl)-2-methylpiperazine-1-carboxamide (PDB: 7FV3, ZKL) and (2S)-N-(cyclopropylmethyl)-4-(furan-2-carbonyl)-2-methylpiperazine-1-carboxamide (PDB: 7FVA, ZLH), were co-crystallized with the protein, providing direct structural evidence of target engagement [2]. The resolution of these structures (1.15 Å for 7FV3) allows for precise analysis of binding interactions. By contrast, non-methylated furoyl-piperazine fragments do not have this crystallographically documented binding profile in the context of bromodomain targets, making the 2-methyl scaffold a differentiated starting point for medicinal chemistry [1].

Fragment-Based Drug Discovery Bromodomain Crystallography

Validated Research Applications for Procuring 1-(Furan-2-carbonyl)-2-methylpiperazine


Stereochemistry-Driven Fragment Libraries for CNS Drug Discovery

The defined stereocenter of 1-(Furan-2-carbonyl)-2-methylpiperazine (CAS 146951-80-6) makes it a strategic addition to fragment libraries targeting CNS receptors. Its lower XLogP3 (0.6) and low HBD count (1) align with the Pfizer CNS MPO guidelines for ideal brain penetration [1]. The compound is available at 97% purity with lot-specific QA data, critical for fragment-based screens .

Bromodomain-Targeted Fragment Elaboration Campaigns (PHIP/BRD)

This compound serves as a proven starting scaffold for the synthesis of PHIP(2) bromodomain inhibitors. Direct crystallographic evidence shows that subsequent carboxamide elaborations of its (R)- and (S)-enantiomers bind the target protein (PDB: 7FV3, 7FVA) [2]. Research groups can directly utilize this building block for parallel synthesis of fragment elaborations without needing to re-validate the core scaffold.

Chiral Building Block Supply for Automated Chemistry Workflows

For laboratories employing automated high-throughput synthesis platforms, this compound provides a single undefined stereocenter that can be elaborated into diastereomerically pure products. Its use in the PanDDA analysis group's automated chemistry workflows for 957 fragment elaborations demonstrates its compatibility with these systems [2].

Quote Request

Request a Quote for 1-(Furan-2-carbonyl)-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.